1-Hexanone, 6-bromo-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

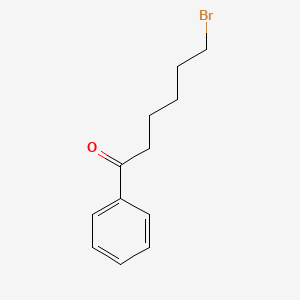

1-Hexanone, 6-bromo-1-phenyl- is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Hexanone, 6-bromo-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanone, 6-bromo-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

1-Hexanone, 6-bromo-1-phenyl can be synthesized through various methods, including:

- Bromination of Hexanone Derivatives : The bromination process typically involves the use of brominating agents under controlled conditions to achieve high yields.

- Reactions with Enamines : Recent studies have shown that enamines can be employed to synthesize derivatives of 1-Hexanone, 6-bromo-1-phenyl effectively .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Bromination of hexanone | Room temperature | Varies |

| Reaction with enamines | Specific solvent systems | Up to 85% |

| PTSA-Catalyzed reactions | Elevated temperatures | Up to 69% |

Organic Synthesis

1-Hexanone, 6-bromo-1-phenyl serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Pharmaceutical Chemistry

The compound has been explored for its potential use in synthesizing bioactive molecules. For instance, derivatives of 1-Hexanone, 6-bromo-1-phenyl have shown promise in developing anti-inflammatory and analgesic agents . The bromine atom enhances the reactivity of the molecule, making it suitable for further functionalization.

Material Science

In material science, 1-Hexanone, 6-bromo-1-phenyl is investigated for its role in developing new polymers and materials with specific properties. Its unique structure contributes to the physical characteristics of the resulting materials.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of several bioactive compounds using 1-Hexanone, 6-bromo-1-phenyl as a starting material. The research highlighted the compound's versatility in forming complex structures that exhibit significant biological activity .

Case Study 2: Polymer Development

Another investigation focused on using this compound in polymer chemistry. Researchers synthesized novel polymers incorporating brominated ketones, which exhibited enhanced thermal stability and mechanical properties compared to non-brominated counterparts .

Properties

CAS No. |

82777-11-5 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

6-bromo-1-phenylhexan-1-one |

InChI |

InChI=1S/C12H15BrO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

HLSQAFNMHLLJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.